2,3-Diiodonaphthalene
Overview
Description
2,3-Diiodonaphthalene is a chemical compound with the molecular formula C10H6I2 . It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, where two hydrogen atoms are replaced by iodine atoms .
Synthesis Analysis
The synthesis of 2,3-diiodonaphthalene has been reported in several studies . One method involves a sequentially cascade iodocyclization process, which allows for the synthesis of highly substituted 1,3-diiodinated naphthalene derivatives . This method reportedly yields up to 99% of the product under mild conditions .Molecular Structure Analysis
The molecular structure of 2,3-diiodonaphthalene is planar, and the molecules are packed in a herring-bone motif . The C—I bond lengths in the molecule are slightly shorter [2.087 (7)–2.107 (7) A] than the bond lengths in its 1,8-diiodonaphthalene isomer [2.11 (1)–2.13 (1) A], which can be attributed to strain relief in the latter .Chemical Reactions Analysis
The analysis of the electronic structure of some iodo-naphthalene molecules revealed intramolecular steric repulsions and through-space interactions between vicinal iodines . Pronounced steric repulsion between iodine substituents was also observed in the molecular structure of 1,8-diiodonaphthalene where the I atoms are twisted out of the aromatic ring plane by 5–17 .Scientific Research Applications
Synthesis and Chemical Reactions
- 2,3-Diiodonaphthalene has been synthesized through a two-step process involving iodination and a retro Diels-Alder reaction combined with sublimation. This method showcases the compound's potential in synthetic organic chemistry (Hellberg, Allared, & Pelcman, 2003).
- It has also been used as a precursor for organometallic reagents and compounds derived from nucleophilic substitution, further highlighting its versatility in chemical synthesis (Wang, D'Andrea, Freeman, & Szmuszkovicz, 1991).
Metallocene Synthesis
- 2,3-Diiodonaphthalene has been used in the synthesis of metallocenes, where it acts as a linking agent between cyclopentadienyl manganese tricarbonyl and ferrocene units (Gronbeck, Matchett, & Rosenblum, 1990).
Magnetic and Electronic Properties
- The compound has shown utility in the field of materials science, particularly in the synthesis of paramagnetic bisnickelocene derivatives, which exhibit intriguing magnetic and electronic interactions (Trtica et al., 2010).
Applications in Sensing Technologies
- 2,3-Diiodonaphthalene derivatives have been employed in the synthesis of phenalenone derivatives, which function as fluorescent chemosensors for fluoride ions, demonstrating its potential in environmental and analytical chemistry (Chen et al., 2011).
properties
IUPAC Name |
2,3-diiodonaphthalene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6I2/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFWAIAGCHIYVKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)I)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6I2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.96 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Diiodonaphthalene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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